(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471577
InChI: InChI=1S/C17H24N2O3/c1-11(2)15(18)17(20)19(13-6-7-13)10-12-4-3-5-14-16(12)22-9-8-21-14/h3-5,11,13,15H,6-10,18H2,1-2H3/t15-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13471577

Molecular Formula: C17H24N2O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide -

Specification

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide
Standard InChI InChI=1S/C17H24N2O3/c1-11(2)15(18)17(20)19(13-6-7-13)10-12-4-3-5-14-16(12)22-9-8-21-14/h3-5,11,13,15H,6-10,18H2,1-2H3/t15-/m0/s1
Standard InChI Key JBQAVISKRGMWFG-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N
SMILES CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N
Canonical SMILES CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of substituted butyramides, characterized by a chiral center at the second carbon of the butyramide backbone. Its molecular formula is C₁₇H₂₄N₂O₃, with a molar mass of 304.4 g/mol. The IUPAC name reflects its stereochemistry: (2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide. Key structural elements include:

  • A cyclopropyl group linked to the amide nitrogen.

  • A 2,3-dihydrobenzo dioxin moiety substituted at the fifth position.

  • A branched butyramide chain with a methyl group at the third carbon and an amino group at the second carbon.

Table 1: Molecular Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₇H₂₄N₂O₃
Molecular Weight304.4 g/mol
IUPAC Name(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide
SMILESCC(C)C@@HN
InChIKeyJBQAVISKRGMWFG-HNNXBMFYSA-N

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions to construct its stereochemically complex framework. While detailed protocols are proprietary, general approaches include:

  • Amide Bond Formation: Coupling a cyclopropylamine derivative with a functionalized benzo dioxin intermediate.

  • Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (S)-isomer.

  • Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to preserve the amino functionality during synthesis.

Table 2: Synthetic Intermediates

StepIntermediateRole
15-(Chloromethyl)-2,3-dihydrobenzo dioxinElectrophilic coupling partner
2(S)-2-Amino-3-methylbutanoic acidChiral backbone precursor
3CyclopropylamineAmine nucleophile

Physicochemical Properties

Experimental data on solubility, logP, and pKa remain limited. Computational predictions suggest:

  • LogP: ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration).

  • Water Solubility: <1 mg/mL (indicating poor aqueous solubility).

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH₂, NH) and 5 acceptors (amide, ethers).

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
LogP2.1 ± 0.3XLogP3
Topological PSA78.9 ŲChemAxon
Rotatable Bonds5RDKit
CompoundTargetIC₅₀/EC₅₀Source
Sabcomeline (Analog)Muscarinic M112 nM
AJ2-30 (SLC15A4 Inhibitor)SLC15A4 Transporter2.6 μM
WZ-4002 (EGFR Inhibitor)EGFR T790M8 nM

Applications in Drug Discovery

The compound’s structural features align with trends in targeting:

  • Autoimmune Diseases: SLC15A4 inhibitors show promise in suppressing lupus-associated cytokines .

  • Neurological Disorders: Muscarinic modulators are explored for Alzheimer’s and schizophrenia .

  • Oncology: Cyclopropyl-containing compounds are studied for kinase inhibition .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absence of in vivo ADME (Absorption, Distribution, Metabolism, Excretion) data.

  • Target Deconvolution: High-throughput screening to identify primary molecular targets.

  • Structure-Activity Relationships (SAR): Systematic modification of the benzo dioxin and cyclopropyl groups.

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